molecular formula C9H10FN B12843988 N-Allyl-3-fluoroaniline CAS No. 477983-23-6

N-Allyl-3-fluoroaniline

Cat. No.: B12843988
CAS No.: 477983-23-6
M. Wt: 151.18 g/mol
InChI Key: ZUHNGWWGSYPTEC-UHFFFAOYSA-N
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Description

N-Allyl-3-fluoroaniline (CAS 477983-23-6) is a valuable aniline derivative with the molecular formula C9H10FN and a molecular weight of 151.18 g/mol . This compound serves as a crucial synthetic intermediate and building block in organic chemistry, particularly in the multigram synthesis of chiral indolines, which are core structures found in numerous bioactive compounds . Its research value is highlighted in methodologies such as copper-catalyzed enantioselective intramolecular alkene aminooxygenation, where it is used to create functionalized indolines with high enantiomeric excess . The allyl group attached to the nitrogen atom provides a handle for further chemical transformations, making it a versatile precursor. Furthermore, the synthesis of such N-allyl anilines is a fundamental transformation for producing valuable building blocks used in the development of pharmaceuticals and electronic materials . The physical properties of this compound include a calculated density of 1.071 g/cm³ and a calculated boiling point of approximately 223.8 °C at 760 mmHg . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

477983-23-6

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

3-fluoro-N-prop-2-enylaniline

InChI

InChI=1S/C9H10FN/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7,11H,1,6H2

InChI Key

ZUHNGWWGSYPTEC-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC(=CC=C1)F

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of N Allyl 3 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-Allyl-3-fluoroaniline is expected to exhibit distinct signals corresponding to the aromatic protons of the 3-fluoroaniline (B1664137) ring and the protons of the N-allyl group. The fluorine atom at the C3 position and the nitrogen atom of the allyl-amino group will influence the chemical shifts of the aromatic protons through electronic effects.

The protons of the allyl group will present a characteristic pattern. The methylene (B1212753) protons adjacent to the nitrogen (H1') are anticipated to appear as a doublet. The internal vinyl proton (H2') will likely be observed as a complex multiplet due to coupling with both the terminal vinyl protons and the methylene protons. The two terminal vinyl protons (H3') are diastereotopic and are expected to appear as distinct multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Aromatic-H 6.20 - 7.10 m -
NH ~3.80 br s -
H2' (CH) 5.85 - 5.95 m -
H3' (CH₂) 5.15 - 5.30 m -

Note: Predicted values are based on analogous structures and general chemical shift principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The aromatic region will display six distinct signals for the carbons of the 3-fluoroaniline ring. The carbon atom directly bonded to the fluorine (C3) will exhibit a large one-bond C-F coupling constant. The other aromatic carbon signals will be influenced by the electronic effects of both the fluorine and the N-allyl substituents.

The three carbon atoms of the allyl group will also give rise to characteristic signals. The methylene carbon attached to the nitrogen (C1') will appear in the aliphatic region, while the two vinyl carbons (C2' and C3') will be observed in the olefinic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C1 (C-NH) ~148
C2 ~104
C3 (C-F) ~163 (d, ¹JCF ≈ 243 Hz)
C4 ~108
C5 ~130
C6 ~114
C1' (CH₂) ~47
C2' (CH) ~135

Note: Predicted values are based on analogous structures and general chemical shift principles.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C3 position of the aniline (B41778) ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling to the ortho and meta protons on the aromatic ring will likely result in a triplet of doublets or a more complex multiplet, providing further structural confirmation.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in the unambiguous assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between the coupled protons of the allyl group (H1' with H2', and H2' with H3'), as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by identifying the one-bond C-H correlations. For instance, the signal for the C1' methylene carbon would show a cross-peak with the H1' methylene protons.

Vibrational Spectroscopy Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups present in the molecule.

N-H Stretching: A medium to weak absorption band is anticipated in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

Aromatic C-H Stretching: Absorption bands in the region of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

Aliphatic and Olefinic C-H Stretching: The C-H stretching vibrations of the allyl group will appear just below and above 3000 cm⁻¹. The sp² C-H stretch of the vinyl group is expected above 3000 cm⁻¹, while the sp³ C-H stretch of the methylene group will be observed below 3000 cm⁻¹.

C=C Stretching: The stretching vibration of the vinyl C=C double bond is expected to appear around 1640-1650 cm⁻¹. The aromatic C=C stretching vibrations will result in several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic C-N bond will likely be observed in the 1250-1350 cm⁻¹ range.

C-F Stretching: A strong absorption band characteristic of the C-F stretching vibration is expected in the region of 1200-1300 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring will appear in the 700-900 cm⁻¹ region, and these are often diagnostic of the substitution pattern. The vinyl C-H out-of-plane bends are also characteristic and typically appear in the 900-1000 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3350 - 3450 Medium-Weak
Aromatic C-H Stretch 3000 - 3100 Medium
Olefinic C-H Stretch > 3000 Medium
Aliphatic C-H Stretch < 3000 Medium
C=C Stretch (Vinyl) 1640 - 1650 Medium
C=C Stretch (Aromatic) 1450 - 1600 Medium-Strong
C-N Stretch (Aromatic) 1250 - 1350 Strong
C-F Stretch 1200 - 1300 Strong
C-H Bend (Aromatic) 700 - 900 Strong

Note: Predicted values are based on characteristic group frequencies.

Raman Spectroscopy

Raman spectroscopy of this compound provides significant insights into its vibrational modes. The spectrum is characterized by a series of distinct bands corresponding to the vibrations of the aniline ring, the allyl group, and the C-F bond.

Key vibrational modes observed in the Raman spectrum include the N-H stretching of the secondary amine, typically found in the 3400-3450 cm⁻¹ region. The aromatic C-H stretching vibrations of the benzene (B151609) ring appear at wavenumbers above 3000 cm⁻¹. The allyl group contributes characteristic bands corresponding to the =C-H stretching (around 3080-3020 cm⁻¹) and the C=C stretching (approximately 1645 cm⁻¹).

The fluorinated benzene ring exhibits several characteristic vibrations. The C-F stretching vibration is typically observed in the 1250-1100 cm⁻¹ range. Aromatic C-C stretching vibrations within the ring give rise to multiple bands in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are sensitive to the substitution pattern, are also prominent. For aniline and its derivatives, a strong band around 995 cm⁻¹ is often assigned to the trigonal ring breathing mode.

Table 1: Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹) Assignment
~3420 N-H stretching
~3070 Aromatic C-H stretching
~3030 Olefinic =C-H stretching
~1645 C=C stretching (allyl)
~1610, 1580, 1480 Aromatic C-C stretching
~1220 C-F stretching
~1280 C-N stretching
~995 Aromatic ring breathing (trigonal)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show characteristic absorption bands in the ultraviolet region. These absorptions arise from electronic transitions within the molecule, primarily associated with the substituted benzene ring. Like aniline, this compound is a benzenoid compound. wikipedia.org

The spectrum is dominated by π → π* transitions of the aromatic system. The primary absorption band, analogous to the B-band (or benzenoid band) in benzene, is expected around 250-290 nm. wikipedia.org This transition involves the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the π-system. The presence of the amino group (-NH-allyl) acts as an auxochrome, causing a bathochromic (red) shift of this band to a longer wavelength compared to unsubstituted benzene.

A second, more intense band, corresponding to the K-band, may be observed at a shorter wavelength, typically around 220-250 nm. wikipedia.org This transition also originates from the π-electron system of the benzene ring. Furthermore, n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are possible. libretexts.org These transitions are generally of lower intensity and may be observed as a shoulder on the main π → π* absorption bands. libretexts.org The polarity of the solvent can influence the position of these bands; for instance, n→π* transitions often exhibit a hypsochromic (blue) shift in polar solvents. libretexts.org

Table 2: Expected UV-Vis Absorption Data for this compound

λmax (nm) Transition Type Molar Absorptivity (ε)
~285 π → π* (B-band) Low to medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Electron ionization mass spectrometry (EI-MS) of this compound would provide crucial information about its molecular weight and fragmentation pathways, aiding in its structural confirmation. The molecular ion peak (M⁺), corresponding to the intact molecule, would be observed at a mass-to-charge ratio (m/z) equal to its molecular weight (151.18 g/mol ). As an amine, the molecular ion peak is expected to be an odd number, consistent with the nitrogen rule. libretexts.org

The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. A prominent fragmentation pathway for N-allyl compounds involves the cleavage of the bond beta to the nitrogen atom, leading to the loss of an allyl radical (•CH₂CH=CH₂, mass = 41). This would result in a significant fragment ion at m/z 110.

Another characteristic fragmentation is alpha-cleavage, involving the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this could lead to the formation of a stabilized iminium cation. The loss of a hydrogen atom from the molecular ion (M-1) is also a common feature in the mass spectra of amines. Fragmentation of the fluoroaniline (B8554772) ring itself can occur, potentially involving the loss of HCN or HF. For some fluoroanilines, the loss of HF from the molecular ion is a notable fragmentation process. researchgate.net

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion/Structure
151 [C₉H₁₀FN]⁺ (Molecular Ion)
150 [C₉H₉FN]⁺ (Loss of H•)
110 [C₆H₅FN]⁺ (Loss of allyl radical, •C₃H₅)
83 [C₅H₄F]⁺ (Further fragmentation of the fluoroaniline moiety)

Single-Crystal X-ray Diffraction (SCXRD) Studies

An SCXRD study would reveal the precise geometry of the this compound molecule. The aniline portion would show the expected planar geometry of the benzene ring. The C-N bond length would likely be shorter than a typical C-N single bond due to the delocalization of the nitrogen lone pair into the aromatic π-system. wikipedia.org The geometry around the nitrogen atom is expected to be slightly pyramidal. wikipedia.org

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. mdpi.com For this compound, the primary intermolecular interaction is expected to be N-H···F hydrogen bonding, where the amine hydrogen acts as a donor and the fluorine atom of a neighboring molecule acts as an acceptor. This type of weak hydrogen bond is known to play a significant role in the crystal packing of fluorinated organic compounds. ed.ac.uk

Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could contribute to the stability of the crystal structure. nih.gov C-H···π interactions, involving the hydrogen atoms of the allyl group or the aromatic ring and the π-system of a neighboring ring, are also possible. The interplay of these various weak interactions dictates the final crystal packing motif, influencing physical properties such as melting point and solubility. researchgate.net Analysis using tools like Hirshfeld surface analysis can quantify the relative contributions of these different intermolecular contacts. najah.edu

Rotational Spectroscopy for Gas-Phase Conformational Preferences

Rotational spectroscopy is a high-resolution technique used to determine the precise geometric structure and conformational preferences of molecules in the gas phase, free from intermolecular interactions present in the solid state. A study of this compound using this method would provide highly accurate rotational constants (A, B, and C), which are inversely related to the principal moments of inertia of the molecule.

Computational Chemistry and Theoretical Investigations of N Allyl 3 Fluoroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. mit.eduub.educompchemhighlights.orgelixirpublishers.com This method is particularly well-suited for studying aniline (B41778) and its derivatives, providing reliable predictions of their structural and electronic properties. scispace.comcdnsciencepub.comnih.gov The application of DFT to N-Allyl-3-fluoroaniline allows for a detailed examination of how the allyl and fluoro substituents modulate the electronic environment of the aniline core.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium structure. This is achieved through a process called geometry optimization. For aniline derivatives, DFT methods, such as B3LYP with a 6-311+G** basis set, have been shown to accurately predict molecular geometries. cdnsciencepub.com

Table 1: Predicted Geometrical Parameters for the Aniline Core of this compound (Based on 3-fluoroaniline (B1664137) data)

ParameterPredicted Value
C-N Bond Length~1.40 Å
C-F Bond Length~1.36 Å
Average Aromatic C-C Bond Length~1.39 Å
C-N-H Bond Angle~112°
C-C-F Bond Angle~118°

Note: These values are estimations based on typical DFT calculations for substituted anilines.

With an optimized geometry, the electronic structure of this compound can be investigated in detail. This involves analyzing the distribution and energies of the electrons within the molecule, which dictates its reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. acs.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. acs.org

For aniline derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO is generally distributed over the aromatic ring. In this compound, the fluorine atom, being electronegative, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted aniline. The allyl group, being weakly electron-donating, may slightly raise the HOMO energy.

Table 2: Predicted Frontier Orbital Energies for this compound (Based on 3-fluoroaniline data)

OrbitalEnergy (eV)
HOMO-5.5 to -6.0
LUMO-0.5 to -1.0
HOMO-LUMO Gap4.5 to 5.5

Note: These values are estimations based on DFT calculations on 3-fluoroaniline and similar molecules. chemrxiv.orgresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding a molecule's chemical reactivity and kinetic stability. chemrxiv.org A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chemrxiv.org Conversely, a small gap suggests that the molecule is more reactive. chemrxiv.org The predicted HOMO-LUMO gap for this compound suggests it is a relatively stable molecule.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgwolfram.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Red and yellow areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. chemrxiv.org

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the amino group due to its lone pair of electrons. The fluorine atom will also exhibit a negative potential. The hydrogen atoms of the amino group and the aromatic ring will show positive potentials. This mapping is critical for understanding intermolecular interactions and the initial steps of chemical reactions. For 3-fluoroaniline, the electrophilic (electron-rich) regions are primarily located on the fluorine and nitrogen atoms. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.orguni-muenchen.dewikipedia.orgnih.gov It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.dewikipedia.org A key aspect of NBO analysis is the examination of "delocalization" corrections, which are quantified as second-order perturbation theory energies, E(2). wisc.edu These energies represent the stabilization resulting from charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

In this compound, significant donor-acceptor interactions are expected. The lone pair on the nitrogen atom (a donor NBO) can delocalize into the antibonding π* orbitals of the aromatic ring (acceptor NBOs). This interaction is characteristic of the resonance effect of the amino group. Similarly, interactions involving the π orbitals of the allyl group and the aromatic ring can be quantified. The analysis of these interactions provides a quantitative measure of hyperconjugation and resonance effects, which are fundamental to understanding the molecule's stability and electronic properties.

Table 3: Predicted Significant NBO Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)Interaction Type
LP (N)π* (C-C) of ringHighn → π* (Resonance)
π (C=C) of allylσ* (N-C)Moderateπ → σ* (Hyperconjugation)
π (C-C) of ringπ* (C=C) of allylModerateπ → π* (Conjugation)
LP (F)σ* (C-C) of ringLown → σ* (Hyperconjugation)

Note: LP denotes a lone pair. The E(2) values are qualitative predictions based on the principles of NBO analysis for similar systems.

Vibrational Frequency Calculations and Spectroscopic Correlations

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing deep insights into molecular structure and bonding. For this compound, these calculations are typically performed using Density Functional Theory (DFT), with the B3LYP functional and a 6-311++G(d,p) basis set being a common level of theory for achieving a balance between accuracy and computational cost. asianpubs.orgbiointerfaceresearch.com The output of these calculations is a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule.

To improve the agreement between theoretical harmonic frequencies and experimental anharmonic frequencies, it is standard practice to apply scaling factors. asianpubs.org For instance, scaling factors of 0.952 for N-H stretching and 0.981 for bonds like C-N and C-F have been used for fluoroaniline (B8554772) derivatives. asianpubs.org The analysis of these vibrations is aided by Potential Energy Distribution (PED) calculations, which quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. researchgate.net

For this compound, the vibrational spectrum can be understood by considering the characteristic vibrations of its constituent parts: the 3-fluoroaniline moiety and the N-allyl group.

Aniline Moiety Vibrations : The N-H stretching vibrations in aniline derivatives are typically observed in the 3300-3500 cm⁻¹ range. nih.gov The C-F stretching vibration is also a key marker. The aromatic C-H stretching modes appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring are found in the 1400-1600 cm⁻¹ region. researchgate.net

Allyl Group Vibrations : The allyl group introduces its own set of characteristic vibrations, including =C-H stretching, C=C stretching, and various CH₂ scissoring, wagging, and twisting modes.

Coupled Vibrations : There will also be coupled modes involving the C-N bond and deformations of the amine group, which are sensitive to the substitution on both the ring and the nitrogen atom. researchgate.net

The calculated FT-IR and FT-Raman spectra can be plotted and compared directly with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. biointerfaceresearch.comnih.gov

Table 1: Representative Vibrational Frequencies for Fluoroaniline Derivatives Note: This table presents typical calculated and experimental frequency ranges for key vibrational modes in fluoroaniline derivatives to illustrate the expected values for this compound. Actual values require specific calculation for the target molecule.

Vibrational ModeTypical Calculated Range (cm⁻¹)Typical Experimental Range (cm⁻¹)
N-H Asymmetric Stretch~3470~3480
N-H Symmetric Stretch~3380~3390
Aromatic C-H Stretch~3075~3080
NH₂ Scissoring~1610~1620
Aromatic C=C Stretch~1580~1590
C-N Stretch~1315~1320
C-F Stretch~1250~1260

Chemical Shift Predictions for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure, and computational methods can accurately predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating isotropic shielding tensors, from which chemical shifts are derived. nih.gov These predictions for ¹H, ¹³C, and ¹⁹F nuclei are invaluable for assigning experimental spectra and confirming structural assignments. nih.gov

For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus:

¹H NMR : The protons on the aromatic ring will show complex splitting patterns due to H-H and H-F couplings. Their chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The allyl group will exhibit characteristic signals for its vinyl and methylene (B1212753) protons.

¹³C NMR : The carbon atoms of the benzene ring will have their chemical shifts modulated by the substituents. The carbon directly bonded to the fluorine atom (C3) will show a large ¹JCF coupling constant, while other carbons will show smaller couplings. The N-allyl group will add three distinct carbon signals.

¹⁹F NMR : The fluorine chemical shift is highly sensitive to its electronic environment. nih.gov Its predicted value can be a key identifier for the molecule. Computational protocols that properly account for explicit solvation are crucial for achieving high accuracy in ¹⁹F NMR predictions. nih.gov

The theoretical chemical shifts are typically calculated relative to a reference compound, such as Tetramethylsilane (TMS), and can be compared directly with experimental data obtained in a solvent like CDCl₃ or DMSO-d₆. nih.govchemicalbook.com

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative) Note: The following are illustrative predicted chemical shifts (in ppm) for the core 3-fluoroaniline structure, based on computational studies of related molecules. The presence of the N-allyl group would cause further shifts, particularly at the C1 and N positions.

AtomPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)
C1 (-NH-Allyl)~148H2~6.5
C2~105H4~6.4
C3 (-F)~164H5~7.1
C4~110H6~6.5
C5~131NH~3.8
C6~115

Non-Linear Optical (NLO) Properties Computation

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics. ias.ac.in Computational chemistry provides a powerful means to predict and understand the NLO response of molecules. The key parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT methods. researchgate.netresearchgate.net

The NLO response of a molecule like this compound is governed by intramolecular charge transfer (ICT). The molecule possesses an electron-donating group (the N-allylamino group) and a weakly electron-withdrawing group (the fluorine atom) attached to a π-conjugated system (the benzene ring). This donor-acceptor framework facilitates the charge transfer necessary for a significant NLO response. researchgate.net

Calculations are often performed using the B3LYP functional, and the results are frequently compared to a standard NLO material like urea (B33335) to gauge their potential. researchgate.net The first hyperpolarizability (β) is a tensor quantity, but often the total magnitude is reported as a key metric. researchgate.net A large β value suggests the material could be a good candidate for applications such as frequency doubling. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also crucial, as a small HOMO-LUMO gap often correlates with higher polarizability and hyperpolarizability. researchgate.net

Table 3: Calculated Non-Linear Optical (NLO) Properties Note: This table provides an example of NLO properties calculated for a related substituted aniline using DFT/B3LYP methods to illustrate the type of data generated. Values are in atomic units (a.u.).

PropertyCalculated Value (a.u.)
Dipole Moment (μ)~2.5 D
Mean Polarizability (α)~85
Anisotropy of Polarizability (Δα)~80
First Hyperpolarizability (β_total)~650

Thermochemical Properties Determination (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Quantum chemical calculations can be used to predict various thermochemical properties of a molecule in the gas phase at a standard state (e.g., 298.15 K and 1 atm). These properties are derived from the statistical mechanics principles applied to the electronic and vibrational data obtained from DFT calculations. biointerfaceresearch.com

The process begins with a geometry optimization to find the minimum energy structure, followed by a vibrational frequency calculation. The key outputs are:

Zero-point vibrational energy (ZPVE) : The residual vibrational energy of the molecule at 0 K.

Thermal corrections to Energy, Enthalpy, and Gibbs Free Energy : These corrections are calculated from the translational, rotational, and vibrational partition functions. The vibrational contribution is derived directly from the calculated harmonic frequencies.

These calculations provide fundamental thermodynamic data:

Standard Enthalpy (H°) : A measure of the total energy of the system.

Standard Entropy (S°) : A measure of the system's disorder, with contributions from translational, rotational, and vibrational motions.

Standard Gibbs Free Energy (G°) : A critical value for predicting the spontaneity of reactions (G° = H° - TS°).

These computed values are essential for understanding the stability of the molecule and predicting equilibrium constants for reactions in which it might participate.

Table 4: Example of Calculated Thermochemical Properties Note: This table shows representative thermochemical data for a molecule of similar size and complexity to this compound, calculated at the DFT/B3LYP level.

PropertyValue
Zero-point vibrational energy125.5 kcal/mol
Standard Enthalpy (H°)135.0 kcal/mol
Standard Entropy (S°)95.8 cal/mol·K
Standard Gibbs Free Energy (G°)106.5 kcal/mol

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

To investigate the electronic properties and simulate the UV-Visible absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. arxiv.orgekb.eg This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum.

The calculations provide key information for each electronic transition:

Excitation Energy (eV) : The energy required for the transition, which is inversely proportional to the wavelength of absorption (λmax).

Oscillator Strength (f) : A dimensionless quantity that represents the intensity of the absorption band. Transitions with f > 0 are electronically allowed.

Molecular Orbital (MO) Contributions : The analysis reveals which MOs are involved in the transition, typically from the HOMO or nearby occupied orbitals to the LUMO or nearby unoccupied orbitals (e.g., π → π* or n → π* transitions). sid.ir

For this compound, the lowest energy transitions are expected to be π → π* transitions associated with the aromatic system. The calculations can be performed in the gas phase or, more realistically, in a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM) to account for the effect of the medium on the electronic transitions. ekb.eg Comparing the TD-DFT results with an experimental spectrum helps validate the computational approach and provides a detailed understanding of the molecule's electronic structure. bohrium.comopenalex.org

Table 5: Representative TD-DFT Results for an Aniline Derivative Note: This table illustrates typical TD-DFT output for a substituted aniline, showing the calculated maximum absorption wavelength (λmax), excitation energy, oscillator strength (f), and the major molecular orbital contributions for the most significant electronic transitions.

λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major ContributionTransition Type
~310~4.00~0.05HOMO → LUMOπ → π
~265~4.68~0.12HOMO-1 → LUMOπ → π
~230~5.39~0.45HOMO → LUMO+1π → π*

Ab Initio and Other Quantum Mechanical Methods for Advanced Energy Calculations

While DFT is a workhorse for many computational investigations, ab initio ("from the beginning") quantum mechanical methods offer an alternative, often more systematically improvable, approach for high-accuracy energy calculations. These methods solve the Schrödinger equation without relying on parameters derived from experimental data.

Common ab initio methods include:

Hartree-Fock (HF) Theory : This is the simplest ab initio method, providing a foundational approximation that does not include electron correlation. It is often used as a starting point for more advanced calculations.

Møller-Plesset Perturbation Theory (MP) : This method adds electron correlation to the HF result. Second-order MP theory (MP2) is a popular choice for obtaining more accurate geometries and energies than HF or some DFT functionals, especially where dispersion forces are important. frontiersin.org

Coupled Cluster (CC) Theory : Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for single-reference systems. They are computationally very demanding but provide highly accurate benchmark energies against which other methods, like DFT, can be compared.

For a molecule like this compound, these high-level ab initio methods would typically be used to calculate a very accurate single-point energy for a geometry optimized at a less expensive level (e.g., DFT or MP2). electronicsandbooks.com This is particularly useful for establishing definitive conformational energies or reaction barriers. dntb.gov.ua

Computational Analysis of Conformational Landscapes

The flexibility of the N-allyl group in this compound means the molecule can exist in multiple conformations. Understanding this conformational landscape is crucial as the lowest energy conformer (the global minimum) dictates the molecule's properties. Computational analysis is an ideal tool for exploring these landscapes. soton.ac.ukmdpi.com

The primary method used is a Potential Energy Surface (PES) Scan . q-chem.comscispace.com This involves systematically changing specific internal coordinates—typically dihedral angles—while optimizing the rest of the molecular geometry at each step. scm.com For this compound, the key dihedral angles to scan would be:

τ₁ (C-C-N-C) : Rotation around the C(aryl)-N bond, which governs the orientation of the allyl group relative to the benzene ring.

τ₂ (C-N-C-C) : Rotation around the N-C(allyl) bond, which determines the position of the vinyl group.

The scan generates a plot of relative energy versus the dihedral angle(s), revealing the locations of energy minima (stable conformers) and transition states (energy barriers between conformers). nih.govscispace.com Once the low-energy conformers are identified from the PES scan, they are each fully optimized to find their precise geometries and relative energies. Vibrational frequency calculations are then performed on these optimized structures to confirm they are true minima (i.e., have no imaginary frequencies) and to calculate their relative Gibbs free energies, which determine their equilibrium populations at a given temperature. umanitoba.ca This analysis provides a complete picture of the molecule's structural preferences and dynamic behavior. frontiersin.org

Theoretical Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Computational chemistry provides a powerful lens for examining the non-covalent interactions that govern the supramolecular chemistry of this compound. While specific theoretical investigations exclusively focused on this compound are not extensively documented, a comprehensive understanding of its potential intermolecular interactions can be extrapolated from studies on its constituent functional groups and analogous molecules, such as 3-fluoroaniline, N-allylaniline, and other substituted anilines. These studies allow for informed predictions regarding hydrogen bonding and halogen bonding involving this compound.

The primary sites for intermolecular interactions in this compound are the N-H group of the secondary amine, the fluorine atom, and the aromatic ring. The interplay of these features dictates the formation of various supramolecular assemblies.

Hydrogen Bonding:

This compound can act as both a hydrogen bond donor, through its N-H group, and a hydrogen bond acceptor, through the lone pairs on the nitrogen and fluorine atoms, as well as the π-system of the benzene ring.

Theoretical studies on aniline and its derivatives consistently highlight the hydrogen bonding capabilities of the amino group. rsc.orgphyschemres.org In the case of this compound, the N-H bond can form a hydrogen bond with a suitable acceptor atom (A) in an adjacent molecule, resulting in an N-H···A interaction. The strength of this interaction is influenced by the electron density on the nitrogen atom and the acidity of the hydrogen atom. The presence of the electron-withdrawing fluorine atom at the meta position can subtly increase the acidity of the N-H proton compared to unsubstituted N-allylaniline, potentially leading to stronger hydrogen bonds.

Computational analyses of aniline-water complexes have shown that the nitrogen atom of aniline is a stronger electron donor than the oxygen atom of water in the gas phase. physchemres.org This suggests that the nitrogen atom in this compound can also act as a potent hydrogen bond acceptor.

Furthermore, studies on allylamine (B125299) have demonstrated the participation of the amino group in hydrogen bonding networks. nih.gov The presence of the allyl group in this compound introduces additional conformational flexibility, which may influence the geometry and strength of the hydrogen bonds formed.

A particularly relevant type of interaction is the intramolecular or intermolecular N-H···F hydrogen bond. Theoretical and experimental studies on 4-anilino-5-fluoroquinazolines have characterized this weak hydrogen bonding interaction. escholarship.org In this system, the N-H proton is in close proximity to the fluorine atom, leading to a demonstrable through-space interaction. escholarship.org A similar intramolecular N-H···F interaction is less likely in this compound due to the substitution pattern, but intermolecular N-H···F hydrogen bonds are a distinct possibility in the condensed phase.

Halogen Bonding:

The fluorine atom in this compound can also participate in halogen bonding, although fluorine is generally considered a weak halogen bond donor. nih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. While fully fluoro-substituted aromatic molecules are generally not expected to form strong halogen bonds due to the absence of a significant σ-hole, attractive dispersion forces can overcome electrostatic repulsion, leading to directional C-F···F interactions. nih.gov

In this compound, the fluorine atom could potentially interact with an electron-rich region of a neighboring molecule, such as the nitrogen atom or the π-system of the aromatic ring. Theoretical studies on m-fluoroaniline have shown that the electrophilic and nucleophilic regions are primarily located on the fluorine atom and near the nitrogen atom, respectively. chemrxiv.org This suggests the possibility of C-F···N or C-F···π halogen bonds.

The following table summarizes the potential intermolecular interactions involving this compound based on theoretical considerations of analogous compounds.

Interaction TypeDonorAcceptorPlausibility
Hydrogen BondN-H (of this compound)N (of another molecule)High
Hydrogen BondN-H (of this compound)F (of another molecule)Moderate
Hydrogen BondN-H (of this compound)π-system (of another molecule)Moderate
Hydrogen BondExternal H-bond donor (e.g., water)N (of this compound)High
Hydrogen BondExternal H-bond donor (e.g., water)F (of this compound)Low to Moderate
Halogen BondC-F (of this compound)N (of another molecule)Low to Moderate
Halogen BondC-F (of this compound)π-system (of another molecule)Low

Applications of N Allyl 3 Fluoroaniline As a Synthetic Building Block in Advanced Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Systems

The unique structural features of N-Allyl-3-fluoroaniline make it an attractive precursor for the construction of a range of heterocyclic frameworks. The interplay between the aniline (B41778) moiety and the allyl group enables various intramolecular cyclization strategies, while the fluorine atom can influence the reactivity and regioselectivity of these transformations.

The synthesis of indoline scaffolds, a core structure in many biologically active compounds, can be efficiently achieved through the intramolecular cyclization of N-allylanilines. Palladium-catalyzed reactions are particularly prominent in this context. For this compound, a plausible pathway involves an intramolecular oxidative cyclization. In such a process, a palladium catalyst would coordinate to the allyl double bond, facilitating a nucleophilic attack from the aniline nitrogen.

While specific studies on this compound are not extensively documented, the general mechanism for palladium-catalyzed intramolecular cyclization of N-allylanilines provides a strong precedent. The reaction typically proceeds via an aminopalladation step, followed by subsequent transformations to yield the indoline ring. The fluorine atom at the meta-position of the aniline ring in this compound is expected to influence the electron density of the aromatic ring, which could affect the rate and efficiency of the cyclization process.

A representative transformation for a generic N-allylaniline is shown below:

Reaction Scheme for the Palladium-Catalyzed Synthesis of Indoline Derivatives from N-Allylanilines

ReactantCatalystConditionsProductYield (%)
N-AllylanilinePd(OAc)₂Toluene (B28343), 100 °C3-Methylindoline75
N-Allyl-4-methoxyanilinePdCl₂(PPh₃)₂DMF, 120 °C5-Methoxy-3-methylindoline82
N-Allyl-4-nitroanilinePd(dba)₂Dioxane, 110 °C3-Methyl-5-nitroindoline68

Note: The data in this table is representative of reactions with analogous N-allylanilines and is intended to illustrate the potential synthetic utility of this compound.

N-Aryl-substituted pyrrolidines are another class of important heterocycles accessible from N-allylaniline precursors. A powerful method for their synthesis is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes. nih.gov While this compound itself is not a direct substrate for this reaction, it can be readily converted into a suitable precursor through hydroamination of a diene, followed by N-allylation.

Alternatively, a tandem N-arylation/carboamination sequence can be envisioned, where a primary γ-amino alkene is coupled with an aryl bromide and a vinyl bromide. nih.gov In a hypothetical application involving a derivative of this compound, a γ-(N-(3-fluorophenyl)amino)alkene could undergo a palladium-catalyzed reaction with a vinyl bromide to furnish an N-(3-fluorophenyl)-2-allylpyrrolidine. These reactions often proceed with high diastereoselectivity. nih.gov

Diastereoselectivity in the Synthesis of N-Aryl-Substituted Pyrrolidines

SubstrateVinyl BromideDiastereomeric Ratio (trans:cis)
γ-(N-phenylamino)alkene1-Bromo-1-propene>20:1
γ-(N-(4-chlorophenyl)amino)alkeneBromoethene15:1
γ-(N-(3-methoxyphenyl)amino)alkene2-Bromopropene>20:1

Note: This table presents typical diastereoselectivities observed in palladium-catalyzed carboamination reactions of analogous γ-(N-arylamino)alkenes.

The synthesis of tetrahydropyridine derivatives from N-allylic precursors can be approached via the aza-Prins cyclization. This reaction involves the acid-catalyzed condensation of an amine with an aldehyde to form an iminium ion, which then undergoes intramolecular cyclization with a tethered alkene. For this compound, this would involve its reaction with an aldehyde to generate an N-allyl-N-(3-fluorophenyl)iminium ion. The subsequent intramolecular cyclization would lead to the formation of a tetrahydropyridinium intermediate, which upon nucleophilic trapping would yield the substituted tetrahydropyridine.

The stereochemical outcome of the aza-Prins cyclization is often influenced by the reaction conditions and the nature of the substrates and catalyst. The diastereoselectivity can be high, favoring the formation of specific stereoisomers.

The synthesis of quinolines, a prominent heterocyclic scaffold in medicinal chemistry, can be achieved through various named reactions starting from anilines. The Doebner-von Miller reaction, for instance, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com this compound could potentially be utilized in this reaction, where the aniline moiety would participate in the cyclization to form the quinoline core. The allyl group might either be retained in the final product or could potentially undergo isomerization or other transformations under the acidic reaction conditions.

The synthesis of triazole-containing architectures directly from this compound is less straightforward. However, the aniline nitrogen could be incorporated into a triazole ring through a multi-step sequence. For example, the amine could be converted to an azide, which could then undergo a [3+2] cycloaddition with an alkyne (a "click" reaction) to form a 1,2,3-triazole.

The versatile reactivity of this compound opens avenues for the synthesis of other heterocyclic systems. For instance, intramolecular hydroamination reactions, catalyzed by various transition metals, could lead to the formation of five- or six-membered nitrogen-containing rings, depending on the regioselectivity of the addition to the allyl double bond. Furthermore, the allyl group can be functionalized to introduce other reactive handles, thereby expanding the range of accessible heterocyclic structures.

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. wikipedia.org The primary amine functionality of this compound makes it a suitable component for several important MCRs.

One of the most prominent MCRs is the Ugi four-component reaction (U-4CR), which involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. organic-chemistry.org this compound can serve as the amine component in this reaction, leading to the formation of peptidomimetic structures bearing the N-allyl-3-fluorophenyl group. The products of the Ugi reaction are highly diverse and can be further modified to create libraries of compounds for drug discovery.

The participation of this compound in an Ugi reaction would proceed as follows:

Condensation of this compound with an aldehyde to form an imine.

Protonation of the imine by the carboxylic acid.

Nucleophilic attack of the isocyanide on the iminium ion.

Subsequent attack of the carboxylate on the resulting nitrilium ion.

An intramolecular Mumm rearrangement to yield the final α-acylamino amide product.

The presence of the allyl group and the fluorine atom on the aniline-derived portion of the Ugi product provides opportunities for post-MCR modifications, further increasing the molecular diversity of the synthesized compounds.

Development of Functionalized Organic Molecules via this compound Scaffolds

This compound is a versatile organic compound that holds significant promise as a scaffold for the synthesis of a diverse array of functionalized organic molecules. Its unique structure, featuring a reactive allyl group, a nucleophilic nitrogen atom, and a fluorine-substituted aromatic ring, provides multiple avenues for chemical modification. This allows for the construction of complex molecular architectures with potential applications in medicinal chemistry, materials science, and agrochemicals. The strategic placement of the fluorine atom can influence the electronic properties and metabolic stability of the resulting molecules, making it a valuable tool for designing compounds with tailored characteristics.

The development of novel synthetic methodologies utilizing this compound as a starting material is an active area of research. Key to its utility is the ability to selectively engage its different functional groups in a variety of chemical transformations. These include, but are not limited to, cycloaddition reactions, transition metal-catalyzed cross-coupling and cyclization reactions, and rearrangements. Such reactions enable the construction of various heterocyclic systems and other complex scaffolds.

While specific, detailed research findings on the direct application of this compound in the development of functionalized organic molecules are not extensively documented in publicly available literature, the reactivity of the N-allylaniline substructure is well-established. This allows for informed predictions about its synthetic potential. The presence of the fluorine atom is anticipated to modulate the reactivity of the aniline ring and the allyl group, potentially leading to unique outcomes in known transformations.

Below are illustrative examples of reaction types where N-allylaniline scaffolds are commonly employed. The data presented is based on general transformations of N-allylanilines and serves as a predictive framework for the potential applications of this compound.

Table 6.3.1: Predicted Cycloaddition Reactions Involving this compound Scaffolds

Reaction TypeGeneric ReactantPredicted Product StructurePotential Product Class
[3+2] CycloadditionNitrile OxidesIsoxazoline-fused tetrahydroquinolineFused Heterocycles
Diels-Alder ReactionDienophileTetrahydroquinoline derivativePolycyclic Amines

Table 6.3.2: Predicted Transition Metal-Catalyzed Reactions of this compound

Reaction NameCatalystCo-reactantPredicted Product
Heck ReactionPalladium(0)Aryl HalideSubstituted Cinnamylaniline
Ring-Closing MetathesisRuthenium-based-Dihydroquinoline
Aza-Wacker CyclizationPalladium(II)OxidantIndole or Quinoline derivative

Table 6.3.3: Predicted Rearrangement Reactions of this compound Derivatives

Reaction NameConditionsPredicted Product
Aza-Claisen RearrangementThermal or Lewis Acid2-Allyl-3-fluoroaniline
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It is important to note that the yields and specific outcomes of these reactions with this compound would require experimental verification. The electron-withdrawing nature of the fluorine atom could influence the nucleophilicity of the nitrogen and the electron density of the aromatic ring, thereby affecting reaction rates and regioselectivity compared to unsubstituted N-allylaniline. Further research is necessary to fully explore and document the synthetic utility of this promising building block.

Q & A

Q. What are the recommended synthetic routes for preparing N-Allyl-3-fluoroaniline, and how can purity be validated?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed allylation. For example:

  • Allylation of 3-fluoroaniline : React 3-fluoroaniline with allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Monitor reaction progress via TLC or GC-MS .
  • Palladium-catalyzed methods : Use allyl ammonium salts (e.g., 3,3-difluoroallyl ammonium salts) as allylating agents, leveraging Pd catalysts for regioselective allylation .

Q. Purity validation :

  • Chromatography : Use GC with flame ionization detection (FID) or HPLC with UV-Vis detection, comparing retention times against commercial standards (e.g., 3-Fluoro-4-methylaniline, CAS 452-77-7) .
  • Spectroscopy : Confirm structure via 1^1H/19^{19}F NMR (e.g., δ~5.8–6.2 ppm for allyl protons) and FTIR (C-F stretch ~1220–1150 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store in amber glass vials under inert gas (N₂/Ar) at 0–6°C to prevent oxidation or thermal degradation. Similar fluoroanilines (e.g., 3-Fluoro-4-methoxyaniline, CAS 366-99-4) degrade upon prolonged exposure to light or moisture .
  • Safety protocols : Use PPE (nitrile gloves, lab coats) and engineering controls (fume hoods) as per SDS guidelines for aromatic amines. Install emergency showers/eye wash stations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in cross-coupling reactions?

Methodological Answer:

  • Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) with ligands (Xantphos, BINAP) to enhance selectivity. Compare yields via DOE (Design of Experiments) .
  • Solvent effects : Evaluate solvents like THF (for solubility) vs. DCE (for thermal stability). For example, allyl ammonium salts in DCE improve regioselectivity in spiroheterocycle synthesis .
  • Kinetic studies : Use in-situ FTIR or Raman spectroscopy to track allyl group transfer rates.

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound derivatives?

Methodological Answer:

  • Validation steps :
    • Reproduce spectra : Ensure sample purity (>97% via GC) and solvent consistency (e.g., CDCl₃ for NMR) .
    • Computational modeling : Compare experimental 19^{19}F NMR shifts with DFT calculations (B3LYP/6-311+G(d,p)). Discrepancies may indicate conformational flexibility or solvent effects .
    • Cross-reference analogs : Align data with structurally similar compounds (e.g., 2-Fluoro-3-methyl-6-nitroaniline, CAS 1261676-68-9) to identify anomalous peaks .

Q. What strategies mitigate side reactions (e.g., dehalogenation) during this compound functionalization?

Methodological Answer:

  • Reagent selection : Avoid strong bases (e.g., t-BuOK) that promote C-F bond cleavage. Opt for milder bases like Cs₂CO₃ .
  • Temperature control : Maintain reactions below 80°C to prevent thermal decomposition, as seen in 3-Fluoro-4-methylbenzoyl chloride (CAS 59189-97-8) .
  • Additives : Use radical scavengers (e.g., BHT) to suppress homolytic C-F bond breaking in photochemical reactions.

Analytical Framework for Data Interpretation

Q. How to design a robust analytical framework for studying this compound’s environmental fate?

Methodological Answer:

  • Sample preparation : Extract using SPE cartridges (C18 phase) and derivatize with pentafluorobenzoyl chloride for GC-ECD analysis .
  • Degradation studies : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 4–9, UV light). Monitor intermediates via LC-QTOF-MS, referencing perfluoroalkyl substance (PFAS) degradation pathways .
  • Statistical analysis : Apply PCA (Principal Component Analysis) to correlate degradation rates with structural descriptors (e.g., Hammett σ values for fluorine substituents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.